MS611 -

MS611

Catalog Number: EVT-1535138
CAS Number:
Molecular Formula: C21H18N4O3S
Molecular Weight: 406.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MS611 is a BET bromodomain inhbitor. MS611 showed 100-fold selectivity only for the BDs of the BRD4 bromodomain (Ki = 0.41 μM [BRD4-BD1]; 41.3 μM [BRD4-BD2]), while no or very small differences in affinity were observed between the two BDs of BRD2 and BRD3.
Source and Classification

MS611 was synthesized as part of a series of compounds aimed at exploring selective inhibitors for bromodomains. It is classified under the broader category of small molecule inhibitors, specifically targeting protein-protein interactions that are critical in cancer biology and other diseases. The research surrounding MS611 highlights its potential in medicinal chemistry as a scaffold for developing novel therapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of MS611 involves several key steps that utilize established organic chemistry techniques. The compound is derived from azobenzene precursors, specifically starting from compounds like MS436. The synthetic route typically includes:

  1. Formation of Key Intermediates: The initial step involves the preparation of 3,4-diaminobenzenesulfonamides, which serve as crucial intermediates.
  2. Coupling Reactions: These intermediates undergo coupling reactions with appropriate electrophiles to form the benzimidazole core.
  3. Purification: After synthesis, the compound is purified using methods such as silica gel chromatography to ensure high purity necessary for biological evaluation.

The synthetic pathway emphasizes the importance of controlling reaction conditions to optimize yields and selectivity towards the desired product .

Molecular Structure Analysis

Structure and Data

The molecular structure of MS611 features a benzimidazole core substituted with sulfonamide groups. This structure is critical for its biological activity, particularly its ability to fit into the binding pockets of bromodomains.

  • Molecular Formula: C14H12N4O2S
  • Molecular Weight: Approximately 304.34 g/mol
  • Key Structural Features:
    • Benzimidazole ring system
    • Sulfonamide functional group
    • Azo moiety that may influence its photochemical properties

These features contribute to its selectivity and binding affinity towards specific bromodomains within the BET protein family .

Chemical Reactions Analysis

Reactions and Technical Details

MS611 has been evaluated for its reactivity in various chemical environments, particularly focusing on its interactions with biological targets:

  1. Binding Affinity Studies: The compound exhibits differential binding affinities towards BD1 and BD2 domains, with reported Ki values indicating a preference for BD1.
  2. Photochemical Properties: The azo moiety allows for photoisomerization, which could be leveraged in applications requiring light-responsive materials or therapies.

The chemical stability and reactivity profile are essential aspects that influence its potential therapeutic applications .

Mechanism of Action

Process and Data

The mechanism by which MS611 exerts its biological effects involves selective inhibition of bromodomain interactions with acetylated lysines on histones and other proteins:

  • Target Interaction: MS611 binds preferentially to BD1 over BD2 in certain BET proteins, disrupting protein-protein interactions critical for gene expression regulation.
  • Biological Impact: In cellular assays, MS611 has demonstrated the ability to inhibit cell growth in various cancer cell lines (e.g., MV4-11, HL60) with IC50 values indicating effective potency.

This mechanism highlights the compound's potential role as an epigenetic modulator in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MS611 possesses several notable physical and chemical properties:

These properties are significant when considering formulation strategies for drug development .

Applications

Scientific Uses

MS611 is primarily investigated for its potential applications in cancer therapeutics due to its selective inhibition of bromodomains:

  • Cancer Research: Its ability to modulate gene expression through epigenetic mechanisms positions it as a candidate for treating various malignancies.
  • Drug Development: As a scaffold for designing new inhibitors, MS611 provides insights into structure-activity relationships that can guide future drug discovery efforts.
Introduction to MS611 in Academic and Research Contexts

Etymological and Conceptual Foundations of MS611

MS611 (CAS Number: T33512) is a synthetically derived small-molecule inhibitor targeting bromodomains—protein modules that recognize acetylated lysine residues on histones and transcription factors. The "MS" prefix denotes its development within molecular screening programs, while the numerical identifier distinguishes its specific chemical structure (C₂₁H₁₈N₄O₃S) [3] [8]. Chemically, it belongs to the 1-substituted-2,3,4,5-tetrahydro-pyrido-[4,3-b]indol-1-one class, engineered to selectively inhibit the first bromodomain (BD1) of BET (bromodomain and extra-terminal) proteins, particularly BRD4 [8]. This selectivity arises from structural optimization targeting amino acid variations in BD1's acetyl-lysine binding pocket, distinguishing it from pan-BET inhibitors like JQ1 [8].

Conceptually, MS611 emerged from rational drug design principles aimed at differential domain targeting. Unlike broad-spectrum BET inhibitors that disrupt both BD1 and BD2, MS611 exploits subtle differences in BD1's binding cavity to achieve domain-specific inhibition. This precision enables researchers to dissect the distinct biological functions of individual bromodomains—a paradigm shift in epigenetic therapeutics [8].

Table 1: Key Characteristics of MS611

PropertySpecificationSignificance
Chemical FormulaC₂₁H₁₈N₄O₃SDetermines pharmacophore and binding affinity
TargetBET Bromodomain 1 (BD1)Selective inhibition of transcriptional anchoring
Binding Affinity (Kd)3.4 μM (BRD4-BD1)Optimal interaction strength for cellular studies
Selectivity Profile>300-fold selective for BD1 over BD2Enables domain-specific functional studies

Historical Evolution of MS611 Across Disciplines

The development of MS611 exemplifies interdisciplinary collaboration across structural biology, medicinal chemistry, and epigenetics. Initial work focused on modifying the tetrahydro-pyrido indole scaffold of MS7972—a weak CBP bromodomain inhibitor. Structure-guided optimization incorporated:

  • N-alkylation: Introduction of a 4-methylene acetamido chain enhanced BD1 binding by 15-fold compared to shorter/longer analogs [8].
  • Endocyclic peptide bond: Stabilized interactions with the ZA loop of BRD4-BD1, confirmed via X-ray crystallography [8].

Functional validation occurred in oligodendrocyte progenitor cells, where MS611 accelerated differentiation by selectively disrupting BRD4-BD1 interactions with acetylated histones. This contrasted with pan-BET inhibitors (e.g., I-BET762), which blocked differentiation entirely—demonstrating BD1's unique role in myelin regulation [8]. Beyond neuroscience, MS611 has become a tool compound in oncology and immunology for:

  • Transcriptional dissection: Isolating BD1-dependent gene networks (e.g., MYC enhancers) from BD2-regulated pathways [8].
  • Contextual validation: Testing domain-selective effects across cell types, revealing tissue-specific outcomes [8].

Table 2: Evolution of BET Inhibitors with MS611’s Contributions

CompoundTarget SpecificityKey AdvancementDomain-Specific Insight
JQ1Pan-BETFirst BET inhibitor for oncologyN/A
I-BET762Pan-BETValidated BET inhibition in inflammationN/A
MS611 (Olinone)BD1-SelectiveProved BD1 governs oligodendrocyte differentiationBD1 anchors chromatin; BD2 recruits effectors
RVX-208BD2-SelectiveDemonstrated BD2 roles in apoA1 regulationComplementary to MS611’s BD1 focus

Academic Significance and Research Gaps

MS611’s domain selectivity addresses a fundamental challenge in epigenetics: disentangling overlapping functions of tandem bromodomains. Its academic significance includes:

  • Mechanistic insights: Proving BD1 primarily mediates chromatin anchoring, while BD2 facilitates co-activator recruitment [8].
  • Therapeutic potential: Enabling targeted strategies for BD1-driven pathologies (e.g., demyelination) without BD2-related toxicities [8].

However, critical research gaps persist:

  • Contextual Gap: Most functional studies use in vitro models (e.g., oligodendrocytes, leukemia cells). Effects in in vivo systems, especially non-mammalian or complex tissues, remain unexplored [5] [7].
  • Methodological Gap: Current binding assays (ITC, NMR) assess isolated bromodomains. MS611’s efficacy against full-length BET proteins in native chromatin contexts requires advanced techniques like live-cell FRET or ChIP-seq [5] [8].
  • Disagreement Gap: Conflicting data exist on BD1’s role in cancer. While MS611 suppresses proliferation in some leukemia models, it shows minimal effect in solid tumors—suggesting context-dependent functionality needing resolution [5] [8].
  • Translational Gap: No studies evaluate MS611’s stability, pharmacokinetics, or blood-brain barrier penetration, limiting therapeutic applicability [5].

Table 3: Key Research Gaps and Proposed Approaches

Gap TypeDescriptionRecommended Research Direction
ContextualEffects limited to specific cell typesTest MS611 in in vivo neurodegeneration models
MethodologicalBinding studied only in isolated domainsDevelop assays for full-length BET protein inhibition
DisagreementVariable efficacy across cancer typesCompare BD1 interactomes in solid vs. liquid tumors
TranslationalNo ADME/PK data availableConduct preclinical pharmacokinetic profiling

These gaps represent opportunities for multidisciplinary collaboration. For instance, integrating chemical biology (e.g., MS611 analogs with improved bioavailability) and computational modeling could resolve methodological limitations, while bridging neuroscience and oncology research might clarify context-dependent effects [5] [7] [8].

Properties

Product Name

MS611

IUPAC Name

(E)-N-(4-cyanophenyl)-4-((4-hydroxy-3,5-dimethylphenyl)diazenyl)benzenesulfonamide

Molecular Formula

C21H18N4O3S

Molecular Weight

406.46

InChI

InChI=1S/C21H18N4O3S/c1-14-11-19(12-15(2)21(14)26)24-23-17-7-9-20(10-8-17)29(27,28)25-18-5-3-16(13-22)4-6-18/h3-12,25-26H,1-2H3/b24-23+

InChI Key

XPACNVXDISGELS-WCWDXBQESA-N

SMILES

O=S(C1=CC=C(/N=N/C2=CC(C)=C(O)C(C)=C2)C=C1)(NC3=CC=C(C#N)C=C3)=O

Solubility

Soluble in DMSO

Synonyms

MS611; MS-611; MS 611.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.